molecular formula C20H19NO3 B2363604 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034260-31-4

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2363604
CAS No.: 2034260-31-4
M. Wt: 321.376
InChI Key: VSVWXNIOSRPCBZ-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, DMP in dichloromethane.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and indene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.

    2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzoate: Similar structure but with a benzoate group instead of a carboxamide group.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is unique due to the presence of both benzofuran and indene moieties, which can confer distinct electronic and steric properties. These properties can be exploited in the design of new compounds with specific biological or material applications.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWXNIOSRPCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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